5,7,8-Trimethoxycoumarin
Overview
Description
5,7,8-Trimethoxycoumarin is a chemical compound with the molecular formula C12H12O5This compound is notable for its three methoxy groups attached to the coumarin core, specifically at the 5, 7, and 8 positions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5,7,8-Trimethoxycoumarin can be synthesized through various methods. One common approach involves the use of 2,4-dihydroxy-3,6-dimethoxybenzaldehyde as a starting material. This compound undergoes a series of reactions, including cyclization and methylation, to yield this compound . Another method involves the total synthesis from pyrogallol, which includes multiple steps such as methylation and cyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts and controlled reaction environments to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 5,7,8-Trimethoxycoumarin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydrocoumarin derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted coumarins.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted coumarins, dihydrocoumarins, and quinones .
Scientific Research Applications
5,7,8-Trimethoxycoumarin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have shown its potential as an anti-inflammatory and antioxidant agent.
Medicine: Research indicates its potential use in developing drugs for treating various diseases, including cancer and neurological disorders.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5,7,8-Trimethoxycoumarin involves its interaction with various molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in inflammatory and oxidative stress pathways.
Pathways Involved: It modulates the activity of pathways such as the NF-κB pathway, which is crucial in regulating immune responses and inflammation.
Comparison with Similar Compounds
6,7,8-Trimethoxycoumarin: Similar in structure but with different methoxy group positions.
7-Hydroxy-6,8-dimethoxycoumarin (Isofraxidin): Contains hydroxyl and methoxy groups at different positions.
7-Hydroxy-6-methoxycoumarin (Scopoletin): Another coumarin derivative with different functional groups
Uniqueness: 5,7,8-Trimethoxycoumarin is unique due to its specific methoxy group arrangement, which imparts distinct chemical and biological properties. This makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
5,7,8-trimethoxychromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c1-14-8-6-9(15-2)12(16-3)11-7(8)4-5-10(13)17-11/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFXSDYNQKVMTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=C1C=CC(=O)O2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601313133 | |
Record name | 5,7,8-Trimethoxycoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601313133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60796-65-8 | |
Record name | 5,7,8-Trimethoxycoumarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60796-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,7,8-Trimethoxycoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601313133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the sources of 5,7,8-Trimethoxycoumarin?
A1: this compound has been isolated from various plant sources. Some examples include the roots of Toddalia asiatica [], the roots of Zanthoxylum tingoassuiba [], and cold-pressed peel oils of Key and Persian lime, as well as grapefruit [].
Q2: Has this compound demonstrated any notable biological activities?
A2: While limited research is available specifically on this compound, studies indicate potential anti-HIV activity for this compound, along with other coumarins like O-methylcedrelopsin and isopimpinellin [].
Q3: How is this compound typically separated and purified from natural sources?
A4: High-speed counter-current chromatography (HS-CCC) has been successfully employed to isolate and purify this compound from complex mixtures like lime and grapefruit oils []. Additionally, a combination of linear gradient high-speed counter-current chromatography (LGCCC) and off-line two-dimensional (2D) CCC was effective in separating this compound from other coumarins present in the roots of Toddalia asiatica [].
Q4: What is the significance of identifying this compound in plants like Sapium sebiferum?
A5: The identification of this compound in the roots of Sapium sebiferum, along with other compounds, contributes to a better understanding of the chemical constituents of this plant []. This discovery paves the way for further research into the potential biological activities and applications of these compounds.
Q5: Are there any synthetic routes available for producing this compound?
A6: While the provided abstracts don't delve into specific synthetic procedures, a research paper title indicates the constitution and synthesis of this compound from a specific Ruta species []. This suggests that synthetic pathways have been explored for this compound.
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